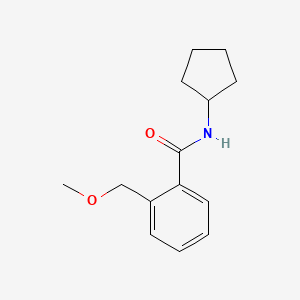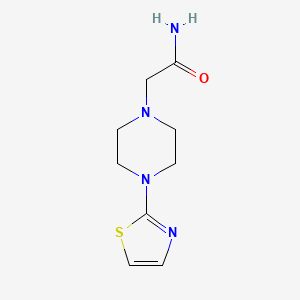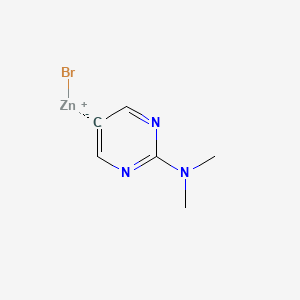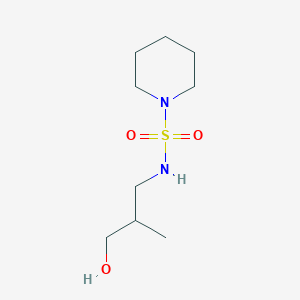
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a hydroxy-methylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide typically involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The hydroxy-methylpropyl group is introduced through subsequent reactions involving appropriate reagents and conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反应分析
Types of Reactions
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines .
科学研究应用
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The hydroxy-methylpropyl side chain may enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
- N-(2-hydroxyethyl)piperidine-1-sulfonamide
- N-(3-hydroxypropyl)piperidine-1-sulfonamide
- N-(4-hydroxybutyl)piperidine-1-sulfonamide
Uniqueness
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is unique due to the presence of the hydroxy-methylpropyl side chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
属性
分子式 |
C9H20N2O3S |
|---|---|
分子量 |
236.33 g/mol |
IUPAC 名称 |
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-9(8-12)7-10-15(13,14)11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 |
InChI 键 |
UMZDFSSIOGSFKR-UHFFFAOYSA-N |
规范 SMILES |
CC(CNS(=O)(=O)N1CCCCC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


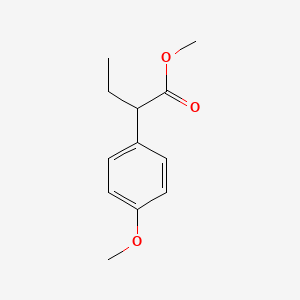
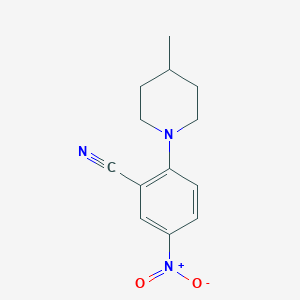
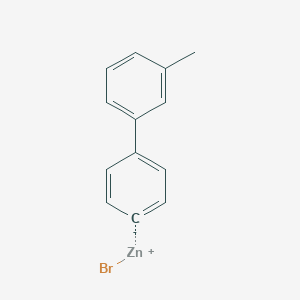
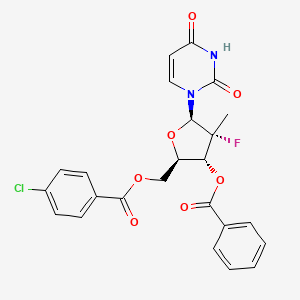
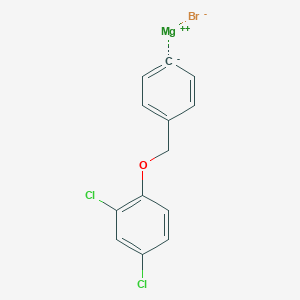


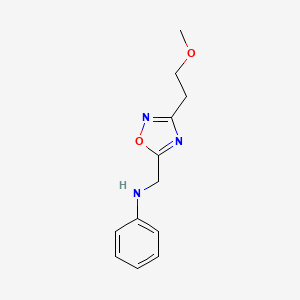
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
